5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone
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Overview
Description
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone is a chemical compound with the molecular formula C19H29NO5 and a molecular weight of 351.44 g/mol . It is known for its application in the pharmaceutical industry, particularly as an impurity reference material for cardiac drugs and beta blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves multiple steps. One common method includes the reaction of 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol with 3-(1-methylethyl)-2-oxazolidinone under specific conditions to form the desired compound . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a reference material for analytical development and method validation.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its role as an impurity in cardiac drugs and beta blockers.
Industry: Utilized in the production and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves its interaction with specific molecular targets. It is known to bind to beta-adrenergic receptors, thereby inhibiting their activity. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: A beta-blocker used to treat high blood pressure and heart-related conditions.
Atenolol: Another beta-blocker with similar therapeutic uses.
Metoprolol: Used for managing hypertension and angina.
Uniqueness
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as an impurity reference material sets it apart from other beta-blockers .
Biological Activity
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone, with the CAS number 87844-84-6, is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into its biological activity, supported by relevant studies and data.
The compound has the following chemical characteristics:
- Molecular Formula: C19H29NO5
- Molecular Weight: 351.44 g/mol
- Structure: The structural formula includes an oxazolidinone ring, which is known for its biological significance .
Anticancer Activity
Recent investigations have focused on the anticancer properties of oxazolidinone derivatives. A study highlighted that certain derivatives exhibited cytostatic activity against various cancer cell lines, including MCF7 (human breast cancer) and MDA231 cells. The compounds were tested using MTT assays and flow cytometry to assess their effects on cell proliferation and apoptosis.
The findings revealed that some derivatives could inhibit cancer cell proliferation significantly while others stimulated growth at lower concentrations. This dual behavior indicates that these compounds may interact with multiple cellular targets, potentially leading to different biological outcomes depending on concentration .
Data Table: Biological Activity Summary
Activity Type | Concentration Range | Effect | Cell Lines Tested |
---|---|---|---|
Antibacterial | 100 nM - 10 µM | Inhibition of bacterial growth | Staphylococcus aureus |
Anticancer | Varies (100 nM - µM) | Cytostatic or proliferative effects | MCF7, MDA231 |
Case Studies
- Antibacterial Study : A series of oxazolidinone derivatives were assessed for their antibacterial efficacy against resistant strains. The study found significant inhibition in bacterial growth, suggesting that modifications in the oxazolidinone structure could enhance activity against specific pathogens .
- Anticancer Research : Another study evaluated the effects of various oxazolidinones on human breast cancer cells. The results indicated that specific derivatives could effectively reduce cell viability and induce apoptosis in cancer cells while stimulating proliferation at lower concentrations .
Properties
CAS No. |
87844-84-6 |
---|---|
Molecular Formula |
C19H29NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-propan-2-yl-5-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H29NO5/c1-14(2)20-11-18(25-19(20)21)13-24-17-7-5-16(6-8-17)12-22-9-10-23-15(3)4/h5-8,14-15,18H,9-13H2,1-4H3 |
InChI Key |
MRVDGKFQFYHDHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)COCCOC(C)C |
Origin of Product |
United States |
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